N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that features a thiazole ring and a piperidine ring connected via a methyl acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with proteins and enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVXCVEYYDJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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